3-amino-N-(4-metilfenil)benzamida

Descripción general

Descripción

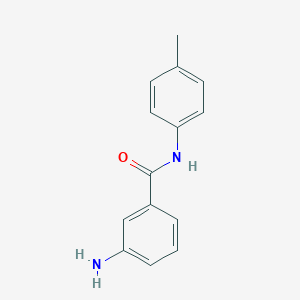

3-amino-N-(4-methylphenyl)benzamide is an organic compound that plays a significant role in medicinal chemistry. It is a crucial intermediate in the synthesis of various drug candidates due to its unique chemical structure, which allows it to participate in a wide range of chemical reactions. This compound is characterized by the presence of an amino group and a benzamide group attached to a benzene ring, with a methyl group at the para position relative to the amino group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticonvulsant Properties

Research indicates that compounds related to 3-amino-N-(4-methylphenyl)benzamide are being explored for their anticonvulsant properties. Specifically, these compounds have shown potential in treating seizures in mammals, making them candidates for further development as anticonvulsant drugs .

Cancer Research

Studies have suggested that derivatives of this compound may exhibit anticancer activities. The structural features of 3-amino-N-(4-methylphenyl)benzamide allow it to interact with biological targets involved in cancer progression. Ongoing research aims to elucidate its mechanisms of action and efficacy against various cancer cell lines .

Synthesis and Production

Microreactor Technology

Recent advancements in microreactor technology have facilitated the continuous synthesis of 3-amino-N-(4-methylphenyl)benzamide. A study demonstrated that optimizing parameters such as temperature and residence time significantly enhances the production yield of this compound. For instance, increasing the temperature from 30°C to 70°C improved the yield from approximately 42% to 76% . This method not only increases efficiency but also minimizes byproduct formation.

| Parameter | Effect on Yield (%) |

|---|---|

| Temperature (30°C) | 42 |

| Temperature (70°C) | 76 |

| Residence Time (420 s) | Increased yield |

Analytical Applications

3-amino-N-(4-methylphenyl)benzamide is utilized in various analytical chemistry applications, including:

- Chromatography : It serves as a standard or reference compound in chromatographic techniques for the analysis of related substances.

- Spectroscopy : Its unique spectral properties make it suitable for use in UV-Vis spectroscopy and NMR studies, aiding in the characterization of similar compounds .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 3-amino-N-(4-methylphenyl)benzamide:

- Continuous Synthesis Study : A recent publication detailed a continuous flow microreactor system for synthesizing this compound, emphasizing its role as a building block for drug candidates .

- Synthetic Methodologies : Various synthetic routes have been developed to obtain this compound efficiently, highlighting its versatility in chemical synthesis and its importance as an intermediate in pharmaceutical formulations .

Mecanismo De Acción

Target of Action

3-amino-N-(4-methylphenyl)benzamide is a crucial building block of many drug candidates

Mode of Action

The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . This makes the selective monoacylation process relatively complicated.

Biochemical Pathways

Given its role as a building block in many drug candidates , it can be inferred that it may be involved in various biochemical pathways depending on the specific drug it is part of.

Result of Action

As a crucial building block of many drug candidates , its effects would likely vary depending on the specific drug it is part of.

Action Environment

One study showed that an increase in temperature led to the enhancement of 3-amino-n-(4-methylphenyl)benzamide production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for preparing 3-amino-N-(4-methylphenyl)benzamide:

-

Route 1: : This involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide, followed by reduction with hydrogen to yield the target compound. This route, however, introduces more expensive raw materials and additional steps to avoid selective monoacylation, along with the need for extra reagents and purification steps .

-

Route 2: : This is a more straightforward method where 4-methylbenzene-1,3-diamine is selectively acylated with benzoic anhydride. This route is preferred due to fewer synthesis steps and the use of readily available starting materials .

Industrial Production Methods

In industrial settings, the continuous flow microreactor system is often employed for the synthesis of 3-amino-N-(4-methylphenyl)benzamide. This system allows for precise control over reaction conditions, leading to higher yields and better selectivity. For instance, using a microreactor, the compound can be synthesized with a yield of 85.7% within 10 minutes .

Análisis De Reacciones Químicas

Types of Reactions

3-amino-N-(4-methylphenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro intermediates will regenerate the amino group.

Comparación Con Compuestos Similares

3-amino-N-(4-methylphenyl)benzamide can be compared with other similar compounds, such as:

4-amino-N-(4-methylphenyl)benzamide: This compound has the amino group at a different position, which can affect its reactivity and biological activity.

3-amino-N-(4-chlorophenyl)benzamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s chemical properties and applications.

The uniqueness of 3-amino-N-(4-methylphenyl)benzamide lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Actividad Biológica

3-amino-N-(4-methylphenyl)benzamide, also known as 4-methylbenzamide, is a significant compound in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C15H16N2O

- Molecular Weight : 226.27 g/mol

- CAS Number : 14315-26-5

This compound features an amino group and a benzamide structure, contributing to its reactivity and biological properties.

3-amino-N-(4-methylphenyl)benzamide acts primarily through its ability to participate in various biochemical pathways. Its structural characteristics allow it to be involved in:

- Electrophilic Aromatic Substitution : The amino group enhances reactivity towards electrophiles.

- Oxidation and Reduction Reactions : The amino group can be oxidized to form nitro derivatives, while nitro groups can be reduced back to amino groups.

Antiviral Properties

Recent studies have explored the antiviral potential of benzamide derivatives, including 3-amino-N-(4-methylphenyl)benzamide. For instance, a series of compounds based on similar structures were found to inhibit the entry of Ebola and Marburg viruses in vitro. These compounds demonstrated effective antiviral activity with EC50 values less than 10 μM, suggesting that modifications in the benzamide structure can enhance antiviral potency .

Anticancer Activity

Research has indicated that certain benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. For example, modifications in the benzamide structure have been linked to enhanced inhibition of cancer cell proliferation. Compounds with similar structural motifs have shown effectiveness against breast cancer and other malignancies by interfering with cellular pathways critical for tumor growth .

Antimicrobial Properties

The antimicrobial efficacy of benzamide derivatives has been documented, with some studies reporting significant activity against bacterial strains. The presence of the amino group is crucial for enhancing interaction with microbial targets, thereby exhibiting antibacterial effects .

Case Studies

- Ebola Virus Inhibition : A study focused on the synthesis and evaluation of 4-(aminomethyl)benzamides showed promising results against Ebola virus entry. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzamide core significantly improved antiviral activity .

- Hepatitis B Virus : Another investigation into benzamide derivatives demonstrated their ability to reduce cytoplasmic HBV DNA levels significantly. This was achieved through specific interactions with HBV core proteins, illustrating the potential for these compounds as antiviral agents against chronic hepatitis infections .

Comparative Analysis

The biological activity of 3-amino-N-(4-methylphenyl)benzamide can be contrasted with similar compounds:

| Compound Name | Structure Modification | Biological Activity |

|---|---|---|

| 4-amino-N-(4-methylphenyl)benzamide | Amino group position change | Altered reactivity; potential for different therapeutic applications |

| 3-amino-N-(4-chlorophenyl)benzamide | Chlorine substitution | Potentially different antimicrobial properties compared to methyl substitution |

Propiedades

IUPAC Name |

3-amino-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMBQQUKFGHDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354212 | |

| Record name | 3-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14315-26-5 | |

| Record name | 3-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.